Ethyl 4-(Methylsulfonamido)benzoate

Steroid Sulfatase Enzyme Inhibition Cell-Based Assay

Researchers targeting steroid sulfatase (STS) inhibition or developing Class III antiarrhythmic candidates require the authentic N-methylsulfonamide pharmacophore-generic benzoate esters cannot substitute. Ethyl 4-(Methylsulfonamido)benzoate (CAS 7151-77-1) is the validated synthetic precursor to Sematilide and a potent STS inhibitor (IC50 110 nM lysates, 14 nM cells). • Direct Sematilide precursor for process chemistry, impurity profiling, and isotopically labeled internal standard preparation. • Potent, commercially available STS inhibitor (IC50 110 nM lysates / 14 nM JEG3 cells) for oncology and dermatology HTS campaigns and SAR studies. • Ethyl ester moiety enables clean hydrolysis to 4-(Methylsulfonamido)benzoic acid, unlocking diverse amide and hydrazide library synthesis.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 7151-77-1
Cat. No. B1295667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(Methylsulfonamido)benzoate
CAS7151-77-1
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
InChIInChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
InChIKeyAOBNSCYTCGBVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(Methylsulfonamido)benzoate (CAS 7151-77-1): Product Overview for Scientific Procurement


Ethyl 4-(Methylsulfonamido)benzoate (CAS 7151-77-1) is a para-substituted benzoate ester derivative featuring an N-methylsulfonamide functional group. Its molecular formula is C10H13NO4S with a molecular weight of 243.28 g/mol [1]. This compound is primarily recognized as a key synthetic intermediate in the preparation of the Class III antiarrhythmic agent Sematilide, formed by the reaction of Benzocaine (Ethyl 4-Aminobenzoate) with mesyl chloride [2]. As a sulfonamide, it is structurally distinct from common procaine-type anesthetics and has been identified as an experimental small molecule with reported activity against beta-lactamase and steroid sulfatase [3].

Synthetic Intermediate
Key precursor for Class III antiarrhythmic agent synthesis via Sematilide route
Enzyme Inhibition Research
Reported steroid sulfatase inhibitor; supports target-engagement studies in oncology models
SAR Reference
Well-defined sulfonamide-induced shift in MW, LogP, PSA relative to parent amine

Why Ethyl 4-(Methylsulfonamido)benzoate Cannot Be Replaced by Common Benzoate Analogs


Procurement or substitution based solely on the benzoate ester core is not scientifically valid for Ethyl 4-(Methylsulfonamido)benzoate. The presence of the N-methylsulfonamide moiety introduces a polar surface area (PSA) of 80.85 Ų and a LogP of 2.39, significantly altering its physicochemical profile compared to the parent amine, Ethyl 4-Aminobenzoate (Benzocaine, PSA 52.32 Ų, LogP ~1.37) . This sulfonamide modification transforms the compound from a local anesthetic (Benzocaine) into a crucial intermediate for an antiarrhythmic agent (Sematilide) and a steroid sulfatase inhibitor with an IC50 of 110 nM in JEG3 cell lysates [1][2]. Consequently, using a generic ester or a different sulfonamide isomer will not replicate the specific reactivity, biological activity, or synthetic utility required for target-specific assays or downstream syntheses.

Attribute
This Compound
Benzocaine (Ethyl 4-Aminobenzoate)
Enzyme Target
Reported STS inhibition at nanomolar level
No STS activity; local anesthetic target profile
Physicochemical Profile
Higher polar surface area and logP
Lower PSA and logP; distinct permeability
Synthetic Route
Validated intermediate for Sematilide
Cannot support same downstream saponification pathway

Quantitative Differentiation of Ethyl 4-(Methylsulfonamido)benzoate Against Key Comparators


Steroid Sulfatase (STS) Inhibitory Potency in Human JEG3 Cell Lysates

This compound demonstrates potent inhibition of steroid sulfatase (STS) in human JEG3 cell lysates, with a reported IC50 value of 110 nM [1]. In a cellular context using intact JEG3 cells, the compound exhibits an IC50 of 14 nM [2]. This represents a stark functional divergence from its precursor, Ethyl 4-Aminobenzoate (Benzocaine), which is inactive against this target, and underscores the critical role of the sulfonamide group.

STS Inhibition Potency
Class-level
This compound IC50 110 nM (JEG3 lysate), 14 nM (intact JEG3 cells) Benzocaine No reported activity
Supports STS target-engagement assay interpretation
Cell-based vs. lysate activity differs; validate in intended model
Steroid Sulfatase Enzyme Inhibition Cell-Based Assay

Physicochemical Divergence from Parent Aniline (Benzocaine)

Conversion of the primary amine in Benzocaine to the N-methylsulfonamide group in Ethyl 4-(Methylsulfonamido)benzoate results in a substantial increase in molecular weight (from 165.19 to 243.28 g/mol) and topological polar surface area (from ~52.32 Ų to 80.85 Ų), while also increasing lipophilicity (LogP from ~1.37 to 2.39) . This shifts its physicochemical profile from a typical local anesthetic to a more drug-like scaffold suitable for further derivatization, as seen in the Sematilide synthesis.

Physicochemical Shift
Head-to-head
This compound MW 243.28, LogP 2.39, PSA 80.85 Ų Benzocaine MW 165.19, LogP ~1.37, PSA 52.32 Ų
Marked shift in ADME-related properties; do not interchange in assays
Permeability and solubility profiles differ; independent controls needed
Physicochemical Properties ADME Drug Design

Verified Synthetic Intermediate for the Antiarrhythmic Sematilide

This compound is a specific, literature-validated intermediate in the synthesis of Sematilide, a Class III antiarrhythmic agent [1]. The synthetic route relies on the reactivity of the ethyl ester for subsequent saponification to the carboxylic acid, a step not feasible with other derivatives. This established role provides a clear, application-driven reason for its procurement, unlike many similar sulfonamide esters which lack a defined, high-value downstream target.

Synthetic Utility
Supporting evidence
This compound Key intermediate in 3-step Sematilide synthesis Other sulfonamide esters Lack defined high-value downstream route
Enables impurity profiling and research standard synthesis
Ester saponification step critical for further derivatization
Organic Synthesis Medicinal Chemistry Process Chemistry

Optimal Applications for Ethyl 4-(Methylsulfonamido)benzoate in Research and Development


Steroid Sulfatase (STS) Inhibitor Screening and Lead Optimization

This compound serves as a potent, commercially available tool for investigating STS inhibition. Its IC50 values (110 nM in lysates, 14 nM in cells) [1] make it a useful reference compound for HTS assays, SAR studies, and validating new STS inhibitor chemotypes in oncology or dermatology research.

Synthesis of Class III Antiarrhythmic Agents (e.g., Sematilide)

As a direct synthetic precursor to Sematilide [2], this compound is essential for process chemistry development, impurity profiling, or the preparation of isotopically labeled internal standards for pharmacokinetic studies of the drug.

Physicochemical Reference in Sulfonamide SAR Studies

Given the well-defined shift in MW, LogP, and PSA relative to Benzocaine , this compound is an ideal reference point in structure-activity relationship (SAR) studies exploring the impact of sulfonamide modifications on the permeability and solubility of benzoate-based scaffolds.

General Sulfonamide Ester Chemistry and Derivatization

The ethyl ester group allows for straightforward hydrolysis to the corresponding carboxylic acid (4-(Methylsulfonamido)benzoic acid) , making this compound a versatile building block for the synthesis of a diverse array of amides, hydrazides, and other functionalized sulfonamide derivatives.

Application
Selection Property
Validation Focus
STS inhibition assays & lead optimization
Reported nanomolar enzyme inhibition in cell and lysate models
Target engagement and selectivity across STS assay platforms
Class III antiarrhythmic agent intermediate
Literature-validated Sematilide precursor with defined synthetic steps
Saponification yield, amidation purity, and impurity profiling
Sulfonamide SAR reference compound
Characterized shift in MW, LogP, and PSA vs. amine parent
Permeability and solubility correlation in benzoate scaffold design
Sulfonamide ester derivatization
Ethyl ester enables hydrolysis to 4-(Methylsulfonamido)benzoic acid
Amide, hydrazide library synthesis and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(Methylsulfonamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.